CYP3A4 Interaction: Micromolar vs. Sub-Micromolar IC50 Differentiation from C19-Substituted Analog
859664-83-8 exhibits a CYP3A4 IC50 of 400 nM in human liver microsomes, as measured by inhibition of midazolam 1'-hydroxylation . A structurally related analog with an extended carbon spacer at the C19 position (BDBM50438845, CHEMBL2413882) shows an IC50 of >20,000 nM for the same CYP3A4 isoform, representing a >50-fold loss of inhibitory potency . This directly demonstrates that the 8-(5-chlorobenzofuran-2-yl) substitution pattern of 859664-83-8 is a critical determinant of CYP3A4 interaction.
| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 400 nM (859664-83-8) |
| Comparator Or Baseline | CHEMBL2413882 (spacer-modified analog): IC50 > 20,000 nM |
| Quantified Difference | > 50-fold more potent CYP3A4 inhibition by 859664-83-8 |
| Conditions | Human liver microsomes; midazolam 1'-hydroxylation substrate; 5 min preincubation; LC-MS/MS analysis. |
Why This Matters
This large potency differential makes 859664-83-8 a more sensitive probe for CYP3A4-related drug-drug interaction screening or a more relevant CYP liability control in early ADME-Tox panels.
- [1] BindingDB. Entry BDBM50380513 (CHEMBL2019023). Affinity Data: CYP3A4 IC50 = 400 nM. Assay: Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate. University of Cape Town / ChEMBL curation. View Source
- [2] BindingDB. Entry BDBM50438845 (CHEMBL2413882). Affinity Data: CYP3A4 IC50 > 20,000 nM. Assay: Inhibition of CYP3A4 in human liver microsomes assessed as midazolam hydroxylation. University of Cape Town / ChEMBL curation. View Source
